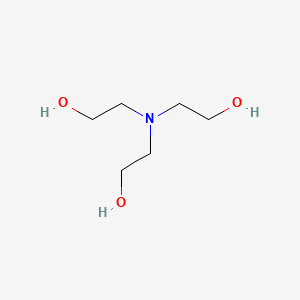
Triethanolamine
Cat. No. B1662121
Key on ui cas rn:
102-71-6
M. Wt: 149.19 g/mol
InChI Key: GSEJCLTVZPLZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04102742
Procedure details


pyruvate + NADH LDH LDH lactate + NAD
Name
pyruvate NADH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
lactate NAD
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
C([O-])(=O)[C:2]([CH3:4])=[O:3].C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H:35]([N:37]5C=C(C(N)=O)C[CH:39]=[CH:38]5)[C@H:34]([OH:46])[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3O)C=2N=1.C([O-])(=O)C(C)[OH:53].C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3O)C=2N=1>>[N:37]([CH2:4][CH2:2][OH:3])([CH2:35][CH2:34][OH:46])[CH2:38][CH2:39][OH:53] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
pyruvate NADH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C)(=O)[O-].C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
|
Step Two
|
Name
|
lactate NAD
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)[O-].C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N(CCO)(CCO)CCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
